8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAVPFROKGYYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491467 | |
| Record name | 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-42-4 | |
| Record name | 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves several steps. One common method includes the reaction of 8-chloroquinoline with methoxyacetic acid under specific conditions to introduce the methoxy and carboxylic acid groups . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural differences and similarities with related quinoline derivatives:
Biological Activity
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (C13H10ClNO4) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Hydroxy Group : Capable of forming hydrogen bonds, influencing solubility and bioavailability.
- Methoxy Group : Provides stability under mild conditions but may be cleaved under extreme pH.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClNO4 |
| Molecular Weight | 273.68 g/mol |
| Boiling Point | 385.1 °C |
| Density | 1.386 g/cm³ |
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, the compound exhibited inhibition zones comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and HCT116, by interfering with cell cycle progression. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival .
Case Study Example :
In a study assessing the cytotoxicity of this compound against pancreatic cancer cells (PANC-1), it was found to inhibit cell proliferation significantly at concentrations ranging from 0 to 200 µM without causing toxicity to non-cancerous cells .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors within bacterial cells and cancerous tissues, leading to inhibition of critical biological processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Hydroxyquinoline | C9H7NO | Lacks chloro and methoxy groups |
| 5-Methoxyquinoline | C10H9NO2 | Lacks chloro and hydroxyl groups |
| 4-Hydroxyquinoline | C9H7NO | Lacks chloro and methoxy groups |
| 8-Chloroquinoline | C9H6ClN | Lacks hydroxyl and methoxy groups |
The presence of both chloro and methoxy groups along with the hydroxy group in this compound enhances its biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, halogenation, and hydrolysis. For example, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structurally related intermediate) is prepared by reacting substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation using reagents like cupric chloride and sodium nitrite . Hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid derivative. Optimization of reaction temperature (70–80°C) and solvent systems (aqueous ethanol) is critical to avoid side reactions .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolves the quinoline backbone and substituent positions (e.g., dihedral angles between carboxyl and aromatic groups) .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro, methoxy groups). For example, aromatic protons in the quinoline ring appear as distinct multiplets between δ 7.5–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 254.02 g/mol).
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) but poorly soluble in water. Adjust pH to enhance aqueous solubility (e.g., deprotonate the carboxylic acid group using NaHCO) .
- Stability : Store in airtight containers under inert gas (N) at –20°C. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group or degrade the quinoline core .
Advanced Research Questions
Q. How do substituents (chloro, methoxy, hydroxy) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Chloro group : Enhances electrophilic substitution resistance and stabilizes the quinoline ring, potentially increasing antibacterial activity by disrupting DNA gyrase .
- Methoxy/hydroxy groups : Participate in hydrogen bonding with biological targets (e.g., bacterial enzymes). Methoxy groups improve lipophilicity (logP ~2.7), enhancing membrane permeability .
- Experimental validation : Compare analogs (e.g., 8-bromo or 5-nitro derivatives) via minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Replicate synthesis and characterization under standardized conditions (e.g., solvent purity, NMR referencing).
- Advanced NMR techniques : Use H-C HSQC/HMBC to assign ambiguous peaks. For example, coupling constants (J) between H-2 and H-3 protons confirm regiochemistry .
- Crystallographic refinement : Resolve discrepancies in substituent orientations (e.g., dihedral angles between carboxyl and quinoline groups) .
Q. How can the compound’s carboxylic acid group be functionalized for targeted drug delivery?
- Methodological Answer :
- Esterification/Amidation : React with alcohols or amines in the presence of coupling agents (e.g., EDC/HOBt) to generate prodrugs. For example, ethyl ester derivatives improve oral bioavailability .
- Metal coordination : Chelate with transition metals (e.g., Cu) via the hydroxy and carboxyl groups for antimicrobial applications. Monitor stability using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
